Lipophilicity (LogP) Comparison: 1-[2-(Methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde vs. 1-Phenyl-1H-pyrrole-2-carbaldehyde
The methylsulfanyl group in 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde confers significantly higher lipophilicity compared to the unsubstituted 1-phenyl-1H-pyrrole-2-carbaldehyde, as quantified by computed LogP values . This difference is critical for applications requiring improved membrane permeability or specific hydrophobic interactions .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.01 (ChemSrc) |
| Comparator Or Baseline | 1-Phenyl-1H-pyrrole-2-carbaldehyde (CAS 30186-39-1) XLogP3-AA = 2.1 [1] |
| Quantified Difference | Increase of approximately 0.9 LogP units |
| Conditions | Computed physicochemical properties using standard software (ChemSrc, PubChem XLogP3) |
Why This Matters
Higher LogP directly correlates with increased lipophilicity, influencing compound partitioning in biological membranes and organic solvent extraction, making this derivative preferable for applications where greater hydrophobicity is required.
- [1] PubChem. 1-phenyl-1H-pyrrole-2-carbaldehyde. PubChem CID 934729. View Source
